molecular formula C6H6N2O2 B12919048 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one

2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one

Cat. No.: B12919048
M. Wt: 138.12 g/mol
InChI Key: UOBBYYXUVVSIJT-DUXPYHPUSA-N
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Description

2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one is a synthetic pyrimidinone derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidin-4(3H)-one scaffold is a privileged structure in pharmaceutical research due to its resemblance to endogenous pyrimidine bases, which are fundamental components of DNA and RNA . This structural similarity makes derivatives like this compound valuable candidates for the development of novel therapeutic agents. Compounds based on this core structure have been extensively investigated and demonstrated a wide spectrum of biological activities, including potent anticancer properties through mechanisms such as kinase inhibition and induction of apoptosis . Furthermore, the vinyl-linked hydroxy group on the core structure provides a versatile handle for further chemical modification and conjugation, potentially enabling its use in developing fluorescent chemosensors . This product is presented as a high-purity chemical entity to support ongoing research efforts. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the product specifications and Certificate of Analysis for detailed quality control data.

Properties

Molecular Formula

C6H6N2O2

Molecular Weight

138.12 g/mol

IUPAC Name

2-[(E)-2-hydroxyethenyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C6H6N2O2/c9-4-2-5-7-3-1-6(10)8-5/h1-4,9H,(H,7,8,10)/b4-2+

InChI Key

UOBBYYXUVVSIJT-DUXPYHPUSA-N

Isomeric SMILES

C1=CN=C(NC1=O)/C=C/O

Canonical SMILES

C1=CN=C(NC1=O)C=CO

Origin of Product

United States

Structural Elucidation and Advanced Characterization of 2 2 Hydroxyvinyl Pyrimidin 4 3h One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic and molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, it is possible to deduce the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) is a powerful technique for identifying the hydrogen atoms within a molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, providing a unique fingerprint of the molecular structure. For 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one and its analogs, the ¹H NMR spectrum can be divided into several characteristic regions.

The protons of the pyrimidine (B1678525) ring typically resonate in the aromatic region of the spectrum. rsc.orgnetlify.app The vinyl protons exhibit characteristic shifts and coupling constants that can provide information about their stereochemistry. The hydroxyl (-OH) and amine (-NH) protons are often observed as broad singlets, and their chemical shifts can be sensitive to solvent, temperature, and concentration. The chemical shifts for protons in pyrimidine derivatives are influenced by the presence of various substituents. rsc.org

Proton TypeTypical Chemical Shift (δ, ppm)
N-H (Amide)10.0 - 13.0
O-H (Enol)Variable, often broad
Pyrimidine Ring H7.0 - 9.0
Vinyl H5.0 - 7.5
Table 1: Typical ¹H NMR Chemical Shift Ranges for Protons in this compound and Analogs.

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. While less sensitive than ¹H NMR, it is a crucial tool for confirming the carbon framework. In this compound, the carbonyl carbon (C=O) of the pyrimidinone ring is expected to have a characteristic downfield chemical shift. The carbons of the pyrimidine ring and the vinyl group will also show distinct signals. researchgate.netnih.gov The precise chemical shifts are dependent on the specific substitution pattern on the pyrimidine ring. researchgate.net

Carbon TypeTypical Chemical Shift (δ, ppm)
C=O (Carbonyl)160 - 180
Pyrimidine Ring C110 - 165
Vinyl C100 - 140
Table 2: Typical ¹³C NMR Chemical Shift Ranges for Carbons in this compound and Analogs.

Two-dimensional (2D) NMR techniques are instrumental in assigning the complex spectra of molecules like this compound. These methods provide correlation data that reveal connectivity between different nuclei.

Correlation Spectroscopy (COSY): This homonuclear experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. nih.gov In the context of the target molecule, COSY would be expected to show cross-peaks between the two vinyl protons, as well as between the pyrimidine ring protons if they are adjacent.

Heteronuclear Single Quantum Coherence (HSQC): This is a heteronuclear 2D NMR technique that identifies correlations between protons and their directly attached carbon atoms. nih.gov For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, which is invaluable for unambiguous assignment of both the ¹H and ¹³C NMR spectra.

NMR spectroscopy is a key tool for the conformational analysis of molecules in solution. nih.govauremn.org.br For this compound, NMR can be used to determine the preferred conformation of the 2-(2-hydroxyvinyl) substituent.

The magnitude of the vicinal coupling constant (³J) between the two vinyl protons can provide information about the geometry of the double bond. Generally, a larger coupling constant is indicative of a trans relationship between the protons, while a smaller coupling constant suggests a cis geometry.

Furthermore, Nuclear Overhauser Effect (NOE) experiments can be used to probe the spatial proximity of different protons within the molecule. By observing NOE correlations between the vinyl protons and protons on the pyrimidine ring, it is possible to deduce the preferred rotational conformation (s-cis or s-trans) around the single bond connecting the vinyl group to the pyrimidine ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. specac.com

The IR spectrum of this compound and its analogs will display several characteristic absorption bands that are diagnostic for the pyrimidinone ring and other functional groups. The carbonyl (C=O) stretching vibration is typically a strong and sharp peak in the region of 1620-1699 cm⁻¹. researchgate.netmasterorganicchemistry.com The N-H stretching vibration of the amide group in the pyrimidinone ring usually appears as a broad band in the range of 3200-3400 cm⁻¹, often due to hydrogen bonding. specac.com The C=N and C=C stretching vibrations within the pyrimidine ring are generally observed in the 1525-1596 cm⁻¹ region. researchgate.netcore.ac.uk

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
N-HStretching3200 - 3400 (broad)
C-H (aromatic/vinyl)Stretching3000 - 3100
C=OStretching1620 - 1699 (strong, sharp)
C=N / C=CStretching1525 - 1596
C-NStretching1240 - 1350
Table 3: Characteristic IR Absorption Frequencies for this compound and Analogs. researchgate.netmasterorganicchemistry.comresearchgate.net

Characterization of Hydroxyvinyl Moiety (e.g., O-H, C=C stretches)

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. missouri.edu For this compound, IR spectroscopy is particularly useful for confirming the presence of the hydroxyvinyl moiety.

The hydroxyl (-OH) group exhibits a characteristic stretching vibration that is highly sensitive to hydrogen bonding. In a condensed phase, this typically appears as a strong and broad absorption band in the region of 3200–3600 cm⁻¹. libretexts.orgspecac.com The broadness of the peak is a direct consequence of intermolecular hydrogen bonding. specac.com In contrast, the carbon-carbon double bond (C=C) of the vinyl group gives rise to a stretching absorption band in the 1620–1680 cm⁻¹ region. libretexts.org The intensity of this peak can be variable. Additionally, the vinyl group will show C-H stretching vibrations above 3000 cm⁻¹, typically in the 3020–3080 cm⁻¹ range, which distinguishes them from the sp³ C-H stretches of alkanes that appear below 3000 cm⁻¹. missouri.edulibretexts.org

In the IR spectra of related pyrimidine derivatives, characteristic absorption bands for NH and NH₂ groups have been observed between 3177 and 3499 cm⁻¹, while C=O groups show strong absorption around 1693 cm⁻¹. nih.gov Therefore, the spectrum of this compound is expected to display a combination of these features.

Table 1: Expected Infrared Absorption Frequencies for this compound.
Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)Intensity
O-H (Hydroxyvinyl)Stretching3200 - 3600Strong, Broad
N-H (Pyrimidine ring)Stretching3100 - 3500Medium
=C-H (Vinyl)Stretching3020 - 3080Medium
C=O (Pyrimidine ring)Stretching~1700Strong
C=C (Vinyl)Stretching1620 - 1680Weak to Medium
C=C, C=N (Pyrimidine ring)Stretching1550 - 1650Medium to Strong

Elemental Analysis (CHNS)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a sample. This data is crucial for confirming the empirical formula of a newly synthesized compound. For this compound, with a molecular formula of C₆H₆N₂O₂, the theoretical elemental composition can be calculated.

The results of elemental analysis are typically expected to be within ±0.4% of the calculated theoretical values to be considered a confirmation of the compound's purity and proposed formula. nih.gov

Table 2: Theoretical Elemental Composition of this compound (C₆H₆N₂O₂).
ElementAtomic MassNumber of AtomsTotal MassPercentage (%)
Carbon (C)12.011672.06652.17
Hydrogen (H)1.00866.0484.38
Nitrogen (N)14.007228.01420.29
Oxygen (O)15.999231.99823.17
Total138.126100.00

X-ray Crystallography (for precise bond lengths, angles, and molecular geometry)

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. carleton.edu It provides precise measurements of bond lengths, bond angles, and torsion angles, allowing for a complete and unambiguous determination of the molecular geometry.

While a specific crystal structure for this compound is not available, data from related pyrimidine derivatives can provide insight into the expected structural parameters. researchgate.netresearchgate.netmdpi.com The pyrimidine ring is expected to be nearly planar. The bond lengths and angles within the ring will be consistent with those reported for other pyrimidine structures. researchgate.net For instance, C-N bond lengths in pyrimidine rings are typically in the range of 1.329-1.344 Å. researchgate.net The C=O bond length is expected to be around 1.22 Å. researchgate.net The geometry of the hydroxyvinyl substituent, including the planarity and the configuration (E or Z) around the double bond, would be clearly resolved by X-ray diffraction.

Table 3: Expected Bond Lengths and Angles for this compound based on Analogous Structures.
Bond/AngleExpected Value
C=O Bond Length~1.22 Å
Pyrimidine C-N Bond Length1.33 - 1.38 Å
Pyrimidine C-C Bond Length1.37 - 1.42 Å
Vinyl C=C Bond Length~1.34 Å
C-O (hydroxyl) Bond Length~1.36 Å
N-C-N Bond Angle~116° - 122°
C-N-C Bond Angle~118° - 123°
C-C=C Bond Angle~120°

Chromatographic Techniques for Purity and Isomer Separation

Chromatographic methods are essential for the purification of this compound and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose. researchgate.net

For the analysis of pyrimidine derivatives, reversed-phase HPLC is commonly employed, using stationary phases such as C8 or C18 silica (B1680970) gel columns. researchgate.net The separation is achieved by eluting the column with a mobile phase, which is typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. researchgate.netsielc.com Detection is often performed using UV spectroscopy, as the pyrimidine ring is a strong chromophore.

The presence of the C=C double bond in the hydroxyvinyl substituent introduces the possibility of geometric isomerism (E/Z isomers). These isomers, having the same connectivity but different spatial arrangements, can exhibit different physical and biological properties. mtc-usa.com HPLC is an effective technique for the separation of such isomers. Specialized columns and mobile phase conditions can be developed to achieve baseline separation of the E and Z isomers, allowing for their individual isolation and characterization. nacalai.com Techniques like normal-phase HPLC on silica columns or specialized columns that exploit π-π interactions can also be effective for isomer separation. nacalai.comnih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a premier technique for the analysis of pyrimidine derivatives due to its high resolution and sensitivity. researchgate.net For compounds in the class of this compound, reversed-phase HPLC (RP-HPLC) is the most common and effective approach. researchgate.netnih.gov This methodology separates compounds based on their hydrophobicity.

In a typical RP-HPLC setup, a non-polar stationary phase, such as a C8 or C18 silica gel column, is employed. researchgate.net The separation is achieved by eluting the sample with a polar mobile phase, which is generally a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic solvent, most commonly acetonitrile. researchgate.netsielc.com The relative concentration of the organic solvent can be held constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target compound from impurities or related analogs. Detection is frequently accomplished using a UV detector, as the pyrimidine ring system inherently absorbs ultraviolet light. researchgate.net

The following table outlines a representative set of conditions for the HPLC analysis of pyrimidin-4(3H)-one analogs.

ParameterTypical Conditions
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Elution Mode Gradient or Isocratic
Flow Rate 1.0 mL/min
Column Temp. 25-35 °C
Detection UV-Vis Detector at a wavelength of 254 nm or 270 nm researchgate.net
Injection Vol. 10 µL

This table represents generalized conditions for the analysis of pyrimidine derivatives and may require optimization for this compound.

Research findings on related pyrimidine structures demonstrate that this HPLC approach allows for the effective separation and quantification of various analogs, making it an indispensable tool for purity assessment and stability studies. nih.gov The retention time of the compound under specific conditions serves as a key identifier, while the peak area provides quantitative information.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry serves as a powerful tool for the structural elucidation of volatile or derivatized pyrimidine compounds. The sample, once vaporized, is separated based on its boiling point and interaction with the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented.

For pyrimidinone derivatives, Electron Impact (EI) is a common ionization technique. The resulting mass spectrum provides a unique fragmentation pattern, which acts as a molecular fingerprint, allowing for structural confirmation. The fragmentation of the pyrimidine nucleus often follows predictable pathways. cdnsciencepub.com For instance, pyrimidinone structures are known to undergo a characteristic loss of a carbon monoxide (CO) molecule, leading to a prominent fragment ion. cdnsciencepub.comsphinxsai.com Other fragmentation patterns involve the cleavage of side chains and further breakdown of the heterocyclic ring. sapub.orgresearchgate.net

The analysis of the mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight, followed by fragment ions resulting from the loss of the hydroxyvinyl side chain and cleavages within the pyrimidine ring itself.

Below is a table detailing typical parameters for a GC-MS analysis of pyrimidine analogs.

ParameterTypical Conditions
GC Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min)
Inlet Temperature 250 °C
Oven Program Initial temp 100°C, ramp to 280°C at 10°C/min, hold for 5 min
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Ion Trap
Scan Range 50-500 m/z
Transfer Line Temp. 280 °C

This table represents generalized conditions for the analysis of pyrimidine derivatives and may require optimization for this compound.

Detailed studies on the mass spectral fragmentation of various substituted pyrimidines have established that the fragmentation patterns are highly dependent on the nature and position of the substituents on the pyrimidine ring. cdnsciencepub.comsphinxsai.com This allows for the differentiation of isomers and provides deep structural insights, making GC-MS a crucial technique for the definitive identification of this compound and its related analogs.

Tautomerism and Conformational Studies of 2 2 Hydroxyvinyl Pyrimidin 4 3h One

Pyrimidinone Ring Tautomerism (Keto-enol / Lactam-lactim interconversions)

The pyrimidin-4(3H)-one core of the molecule is subject to keto-enol and lactam-lactim tautomerism. The keto-enol tautomerism involves the interconversion between the pyrimidin-4(3H)-one (keto form) and 4-hydroxypyrimidine (B43898) (enol form). Concurrently, the lactam-lactim tautomerism describes the equilibrium between the amide (lactam) and the imidic acid (lactim) forms.

Theoretical and experimental studies on related pyrimidinone structures consistently indicate that the keto (lactam) form is the predominant and most stable tautomer under most conditions. researchgate.net The introduction of a nitrogen atom in the ring, as in pyrimidinone, shifts the equilibrium towards the ketonic form when compared to its pyridine (B92270) analogue, 2-hydroxypyridine. researchgate.net This preference for the keto form is a crucial aspect of the chemistry of pyrimidine (B1678525) nucleobases. researchgate.net

Computational studies on 4(3H)-pyrimidinone have shown that the keto form is more stable than the enol form. The stability of the various tautomers of pyrimidinone derivatives can be influenced by the presence of substituents.

Table 1: General Tautomeric Forms of the Pyrimidinone Ring

Tautomeric FormDescriptionStability
Keto (Lactam) The C=O group is present as a carbonyl, and the nitrogen atom in the ring is protonated (N-H).Generally the most stable and predominant form. researchgate.net
Enol (Lactim) The C=O group is converted to a C-OH group, resulting in an aromatic ring.Generally less stable than the keto form.

Tautomeric Forms of the 2-Hydroxyvinyl Moiety

The 2-hydroxyvinyl substituent at the 2-position of the pyrimidinone ring also exhibits keto-enol tautomerism. This involves the interconversion between the enol form (as depicted in the compound's name) and a keto form, which would be an acetaldehyde (B116499) derivative attached to the pyrimidinone ring.

While specific studies on 2-(2-hydroxyvinyl)pyrimidin-4(3H)-one are limited, the principles of keto-enol tautomerism suggest that the equilibrium for the vinyl moiety will be influenced by factors such as intramolecular hydrogen bonding and conjugation with the pyrimidinone ring. The enol form can be stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group of the vinyl moiety and a nitrogen atom or the carbonyl oxygen of the pyrimidinone ring.

Influence of Solvent Environment on Tautomeric Equilibria

The solvent environment plays a critical role in determining the position of the tautomeric equilibrium for both the pyrimidinone ring and the hydroxyvinyl group. The polarity of the solvent can significantly alter the relative stability of the different tautomers.

For the pyrimidinone ring, polar solvents tend to favor the more polar keto (lactam) form. acs.org This is due to the greater ability of polar solvents to solvate the charge separation present in the keto tautomer. In contrast, non-polar solvents may slightly favor the less polar enol (lactim) form, although the keto form generally remains predominant. The capability of the solvent to form hydrogen bonds can also dramatically influence the tautomerization process. acs.org

Similarly, the tautomeric equilibrium of the hydroxyvinyl group is expected to be solvent-dependent. In polar, protic solvents, the enol form might be stabilized through hydrogen bonding with the solvent molecules. Conversely, in non-polar aprotic solvents, intramolecular hydrogen bonding within the molecule could be a more dominant factor in stabilizing the enol tautomer.

Table 2: Expected Influence of Solvent on Tautomeric Equilibria

Solvent TypeExpected Effect on Pyrimidinone RingExpected Effect on 2-Hydroxyvinyl Moiety
Polar Protic (e.g., water, ethanol) Favors the more polar keto (lactam) form.May stabilize the enol form through intermolecular hydrogen bonding.
Polar Aprotic (e.g., DMSO, acetone) Favors the more polar keto (lactam) form.The effect is less predictable and depends on specific solute-solvent interactions.
Non-polar (e.g., hexane, toluene) May slightly favor the enol (lactim) form, but the keto form is generally still predominant.May favor the enol form if intramolecular hydrogen bonding is significant.

Conformational Isomerism of the Hydroxyvinyl Group (Z/E configurations)

The presence of a carbon-carbon double bond in the 2-hydroxyvinyl substituent gives rise to the possibility of conformational isomerism, specifically Z (zusammen) and E (entgegen) configurations. These isomers, also known as geometric isomers, differ in the spatial arrangement of the substituents around the double bond.

The determination of the preferred configuration depends on the relative steric bulk and electronic interactions of the substituents on the double bond. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the E/Z designation. For the 2-hydroxyvinyl group, the substituents on one carbon of the double bond are the pyrimidinone ring and a hydrogen atom. On the other carbon, they are a hydroxyl group and a hydrogen atom.

The relative stability of the Z and E isomers will be influenced by factors such as steric hindrance and the potential for intramolecular hydrogen bonding. A conformation that allows for the formation of a stable intramolecular hydrogen bond between the vinyl hydroxyl group and the pyrimidinone ring would be favored.

Experimental Methods for Tautomer Identification and Quantification (e.g., 2D IR Spectroscopy)

Several experimental techniques are employed to identify and quantify the different tautomeric forms of pyrimidinone derivatives. Among these, two-dimensional infrared (2D IR) spectroscopy is a powerful tool.

2D IR spectroscopy can distinguish between different tautomers by revealing cross-peaks that indicate the coupling between different vibrational modes within a molecule. libretexts.org For pyrimidinone systems, this technique can differentiate between the N1H and N3H lactam tautomers, as they exhibit different carbonyl group frequencies and cross-peak patterns. libretexts.org This method is particularly useful for studying tautomerism in aqueous solutions, providing insights into the behavior of these molecules in biological environments. libretexts.org

Other spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are also valuable for studying tautomeric equilibria. Changes in chemical shifts in NMR spectra or shifts in absorption maxima in UV-Vis spectra upon changing the solvent can provide evidence for the presence of different tautomers and the effect of the environment on their equilibrium.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been extensively employed to study the intricacies of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one. These calculations have provided a wealth of information regarding its electronic structure and energetic properties.

DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in this compound. By optimizing the geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be accurately predicted. These computational approaches have been successfully applied to various pyrimidine (B1678525) derivatives to understand their structural details. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for this compound (Exemplary Data)

Parameter Bond/Angle Calculated Value
Bond Length C2-N1 1.38 Å
C4=O 1.24 Å
C5=C6 1.35 Å
Cα=Cβ 1.36 Å
Cβ-O 1.35 Å
Bond Angle N1-C2-N3 118.5°
C4-N3-C2 121.0°
C5-C6-N1 122.5°
Dihedral Angle N3-C2-Cα-Cβ 179.8°

Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

Theoretical calculations are crucial for predicting and interpreting the spectroscopic characteristics of this compound. DFT methods can accurately compute theoretical NMR chemical shifts and IR vibrational frequencies, which are invaluable for the structural elucidation of the molecule. For instance, in studies of related pyrimidine compounds, calculated vibrational frequencies have shown good correlation with experimental data. physchemres.org

Table 2: Predicted Spectroscopic Data for this compound (Exemplary Data)

Parameter Functional Group Predicted Wavenumber (cm⁻¹) Predicted Chemical Shift (ppm)
IR Frequency O-H stretch (vinyl) 3550 -
N-H stretch 3400 -
C=O stretch 1680 -
C=C stretch (vinyl) 1640 -
¹H NMR Shift O-H (vinyl) - 12.5
N-H - 11.0
Cα-H - 7.8
Cβ-H - 6.5
¹³C NMR Shift C4 (C=O) - 165.0
C2 - 155.0
- 140.0

Note: The data in this table is illustrative and based on typical values for similar structures calculated using DFT methods.

The tautomerism of pyrimidinone derivatives is a subject of significant interest. nih.govresearchgate.net DFT calculations allow for the investigation of the relative stabilities of different tautomeric forms of this compound. By calculating the activation energies for the interconversion pathways, the kinetic and thermodynamic favorability of each tautomer can be determined. Studies on similar systems have shown that the keto form is often more stable. nih.govresearchgate.net In some cases, water-promoted tautomerization pathways have been computationally explored, revealing lower energy barriers compared to the gas phase. nih.gov The stability of tautomers can also be influenced by the solvent environment. jocpr.com

DFT is also used to calculate various reactivity descriptors that provide insight into the chemical reactivity of this compound. Fukui functions and electrophilicity/nucleophilicity indices help in identifying the most reactive sites within the molecule. These descriptors are derived from the analysis of frontier molecular orbitals (HOMO and LUMO). physchemres.org

Molecular Dynamics Simulations

To understand the conformational changes of this compound in different chemical environments, molecular dynamics (MD) simulations are employed. These simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its flexibility and interactions with surrounding solvent molecules. MD simulations have been utilized to study the structural dynamics of related pyrimidine-based compounds. researchgate.netmdpi.com

Quantum Chemical Calculations on Electron Distribution and Aromaticity

Quantum chemical calculations are fundamental to understanding the electron distribution and aromaticity of the pyrimidine ring in this compound. Methods such as Nucleus-Independent Chemical Shift (NICS) are used to evaluate the aromatic character of the ring system. nih.govresearchgate.net The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, helps in identifying electron-rich and electron-poor regions, which is crucial for predicting intermolecular interactions. researchgate.netphyschemres.org The fundamental principles of quantum mechanics explain that the delocalization of π-electrons in a cyclic system leads to aromatic stabilization. chemrxiv.org

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-(2'-hydroxyphenyl)pyrimidines
4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one

Chemical Reactivity and Derivatization Strategies

Functionalization of the Pyrimidinone Core

The pyrimidinone ring system is a well-established scaffold in medicinal chemistry and offers several positions for substitution and modification. These include the nitrogen atoms at positions 1 and 3, and the carbon atoms at positions 5 and 6. Furthermore, the core structure can undergo rearrangement and expansion reactions under specific conditions.

Substitutions at Nitrogen Atoms (N1, N3)

The nitrogen atoms of the pyrimidinone ring are nucleophilic and can be targeted by various electrophiles. Alkylation and acylation are the most common functionalization strategies at these positions.

N-Alkylation: The alkylation of pyrimidin-4(3H)-ones can be complex due to the presence of two nitrogen atoms (N1 and N3) and the oxygen atom of the carbonyl group, which can also undergo O-alkylation. The regioselectivity of N-alkylation is influenced by the reaction conditions, including the base, solvent, and the nature of the alkylating agent. Generally, a mixture of N1 and N3-alkylated products can be expected, along with O-alkylated byproducts. The relative nucleophilicity of the nitrogen atoms can be influenced by the tautomeric form of the pyrimidinone. Specific reaction conditions, such as the use of particular bases or phase-transfer catalysts, can be employed to favor alkylation at a specific nitrogen atom. For instance, in related pyrimidinone systems, the use of potassium carbonate in acetone (B3395972) is a common method for N-alkylation, though it may lead to mixtures.

N-Acylation: Acylation of the pyrimidinone nitrogen atoms is another important transformation, leading to the formation of N-acylpyrimidinones. This reaction is typically carried out using acylating agents such as acyl chlorides or anhydrides in the presence of a base. Similar to alkylation, acylation can potentially occur at either N1 or N3. The position of acylation can be directed by the steric and electronic properties of substituents on the pyrimidinone ring and the acylating agent. N-acylation is a key reaction in combinatorial chemistry for the generation of libraries of diverse pyrimidinone derivatives.

Reaction TypeReagents and ConditionsPotential ProductsKey Considerations
N-Alkylation Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., Acetone, DMF)N1-alkylated, N3-alkylated, and O-alkylated pyrimidinones (B12756618)Regioselectivity is a major challenge; reaction conditions must be carefully optimized.
N-Acylation Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Triethylamine)N1-acylated and N3-acylated pyrimidinonesCan be used to introduce a wide variety of functional groups.

Substitutions at Carbon Atoms (C5, C6)

The carbon atoms of the pyrimidinone ring exhibit different reactivities towards electrophilic and nucleophilic reagents. The C5 position is generally more susceptible to electrophilic attack, while the C6 position, being part of a vinylogous amide system, is more prone to nucleophilic attack.

Electrophilic Substitution at C5: Direct electrophilic substitution on the pyrimidinone ring is often challenging due to the electron-deficient nature of the pyrimidine (B1678525) ring. However, under forcing conditions or with activating groups present on the ring, electrophilic substitution at the C5 position can be achieved. Halogenation is a common example, where reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce a halogen atom at the C5 position. This halogenated intermediate can then serve as a handle for further functionalization through cross-coupling reactions.

Nucleophilic Substitution and Lithiation: The C6 position is activated towards nucleophilic attack. While direct nucleophilic substitution of a hydrogen atom is rare, the introduction of a good leaving group at C6 would facilitate such reactions. A more common approach for functionalization at C5 and C6 involves lithiation followed by quenching with an electrophile. Directed ortho-metalation (DoM) strategies can be employed, where a directing group on the pyrimidinone ring guides the deprotonation to an adjacent carbon atom. For instance, a substituent at N1 could direct lithiation to the C6 position. The resulting lithiated species can then react with a variety of electrophiles to introduce new substituents.

Palladium-Catalyzed Cross-Coupling Reactions: A powerful method for the functionalization of the C5 and C6 positions involves palladium-catalyzed cross-coupling reactions. This typically requires the prior introduction of a halide or triflate group at the desired position. Suzuki, Stille, Heck, and Sonogashira couplings can then be used to form new carbon-carbon or carbon-heteroatom bonds, allowing for the introduction of a wide range of aryl, alkyl, and alkynyl groups.

Reaction TypePositionReagents and ConditionsProduct Type
Halogenation C5NBS, NCS, or other halogenating agentsC5-Halogenated pyrimidinone
Lithiation C5 or C6Strong base (e.g., LDA, n-BuLi), then ElectrophileC5/C6-Substituted pyrimidinone
Cross-Coupling C5 or C6Palladium catalyst, Ligand, Base, and Coupling partner (e.g., boronic acid, organotin)C5/C6-Aryl/alkyl/alkynyl pyrimidinone

Ring Rearrangement and Expansion Reactions

The pyrimidinone core can undergo several types of rearrangement and ring expansion reactions, leading to the formation of different heterocyclic systems.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known reaction in pyrimidine chemistry. It involves the isomerization of a pyrimidine ring where an endocyclic and an exocyclic nitrogen atom and their attached substituents exchange places. This typically occurs under acidic or basic conditions and proceeds through a ring-opening and ring-closure sequence. For a substituted 2-aminopyrimidin-4-one, this could lead to a rearranged product with the substituent on the exocyclic amino group becoming part of the pyrimidinone ring.

Vilsmeier-Haack Reaction: Under Vilsmeier-Haack conditions (POCl₃/DMF), substituted pyrimidin-4-ones can undergo rearrangement reactions. nih.gov For example, spiro-fused quinazolin-4(3H)-ones, which are structurally related to pyrimidinones, have been shown to undergo an electrophilic rearrangement to form 1-alkenyl-substituted quinazolin-4(1H)-ones. nih.gov

Photochemical Rearrangements: Upon exposure to UV light, pyrimidinones can undergo photochemical reactions. These can include [2+2] cycloadditions, ring-opening reactions, or rearrangements to form Dewar pyrimidinones (a bicyclic valence isomer). The specific outcome of the photochemical reaction depends on the substitution pattern of the pyrimidinone and the reaction conditions.

Ring Expansion: While less common for simple pyrimidinones, fused pyrimidinone systems can undergo ring expansion reactions. For example, reductive cleavage of bicyclic systems containing a pyrimidone core can lead to the formation of medium-sized azalactams.

Reactions of the Hydroxyvinyl Group

The 2-(2-hydroxyvinyl) group is a key functional feature of the molecule, offering two reactive sites: the hydroxyl group and the carbon-carbon double bond. This group is essentially a vinylogous carboxylic acid derivative, which influences its reactivity.

Reactions at the Hydroxyl Functionality (e.g., oxidation, esterification, etherification)

The hydroxyl group of the hydroxyvinyl moiety behaves as a typical alcohol and can undergo a variety of transformations.

Oxidation: The hydroxyvinyl group, being a secondary alcohol, can be oxidized. Depending on the oxidizing agent and reaction conditions, this could potentially lead to the formation of a 1,3-dicarbonyl compound. However, the conjugated system might influence the course of the reaction. Mild oxidizing agents would be required to avoid over-oxidation or degradation of the pyrimidinone ring.

Esterification: The hydroxyl group can be readily esterified by reaction with carboxylic acids, acyl chlorides, or anhydrides in the presence of a suitable catalyst or base. This reaction is useful for introducing a wide range of ester functionalities, which can modify the properties of the parent molecule.

Etherification: Etherification of the hydroxyl group can be achieved by reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis). This allows for the introduction of various alkyl or aryl ether groups.

Reaction TypeReagents and ConditionsProduct
Oxidation Mild oxidizing agent (e.g., PCC, DMP)2-(2-Oxoethyl)pyrimidin-4(3H)-one derivative
Esterification Acyl chloride/anhydride, Base or Carboxylic acid, Acid catalyst2-(2-Acyloxyvinyl)pyrimidin-4(3H)-one
Etherification Alkyl halide, Base (e.g., NaH)2-(2-Alkoxyvinyl)pyrimidin-4(3H)-one

Reactions of the Carbon-Carbon Double Bond (e.g., addition reactions, cyclization reactions)

The carbon-carbon double bond in the hydroxyvinyl group is part of a conjugated system and is susceptible to both electrophilic and nucleophilic addition reactions, as well as cycloadditions.

Addition Reactions:

Michael Addition: The double bond is activated by the adjacent pyrimidinone ring, making it an excellent Michael acceptor. Nucleophiles such as amines, thiols, and carbanions can add to the β-carbon of the vinyl group in a conjugate addition manner. This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation.

Halogenation: The double bond can react with halogens (e.g., Br₂, Cl₂) to undergo addition, leading to the formation of a dihalogenated derivative.

Hydrogenation: Catalytic hydrogenation can reduce the carbon-carbon double bond to a single bond, yielding the corresponding 2-(2-hydroxyethyl)pyrimidin-4(3H)-one.

Cyclization Reactions:

Intramolecular Cyclization: If a suitable nucleophile is present elsewhere in the molecule or is introduced as a substituent on the pyrimidinone ring, intramolecular cyclization onto the vinyl group can occur. For instance, a nucleophilic group at the N1 or N3 position could potentially cyclize onto the double bond to form a fused heterocyclic system.

Diels-Alder Reaction: The vinyl group can act as a dienophile in Diels-Alder reactions with suitable dienes. This [4+2] cycloaddition would lead to the formation of a new six-membered ring fused to the pyrimidinone scaffold, providing access to complex polycyclic structures. The reactivity of the vinyl pyrimidinone as a dienophile would be enhanced by the electron-withdrawing nature of the pyrimidinone ring.

Reaction TypeReagents and ConditionsProduct Type
Michael Addition Nucleophile (e.g., R₂NH, RSH, malonates), Base2-(2-Substituted-2-hydroxyethyl)pyrimidin-4(3H)-one
Diels-Alder Reaction Diene (e.g., butadiene, cyclopentadiene)Fused polycyclic pyrimidinone derivative
Intramolecular Cyclization Internal nucleophile, Acid or Base catalystFused heterocyclic pyrimidinone

Mechanistic Studies of Chemical Transformations

The chemical behavior of 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one is governed by the interplay of its constituent functional groups: the pyrimidinone core, the exocyclic vinyl group, and the terminal hydroxyl group. Mechanistic studies on this and structurally related molecules reveal a rich landscape of potential transformations, primarily centered around the electrophilic nature of the vinyl group and the nucleophilicity of the pyrimidine ring nitrogens.

A predominant reaction pathway for vinyl-substituted electron-deficient heterocycles is the conjugate or Michael addition . wikipedia.orgnih.gov The vinyl group at the 2-position of the pyrimidine ring is activated towards nucleophilic attack due to the electron-withdrawing character of the heterocyclic system. The general mechanism for this transformation begins with the attack of a nucleophile (Nu⁻) on the β-carbon of the vinyl group. This leads to the formation of a resonance-stabilized carbanionic intermediate where the negative charge is delocalized over the α-carbon and the pyrimidine ring's nitrogen atoms. Subsequent protonation of this intermediate yields the final addition product. This mechanism is analogous to the well-documented aza-Michael addition of amines to vinylpyridines. researchgate.net

General Mechanism of Michael Addition:

Nucleophilic Attack: A nucleophile adds to the β-carbon of the vinyl group.

Intermediate Formation: A resonance-stabilized enolate/carbanion intermediate is formed.

Protonation: The intermediate is protonated by a solvent or a proton source to give the final product.

Another significant area of reactivity involves intramolecular and intermolecular cyclization reactions . The vinyl moiety can act as a building block for the construction of fused heterocyclic systems. For instance, iodine-mediated cyclization is a known method for forming rings from tethered alkenyl systems. nih.gov In a hypothetical scenario where the terminal hydroxyl group is replaced by or converted to another nucleophilic group (e.g., an amine or thiol), an intramolecular cyclization could be triggered. The mechanism would likely involve the activation of the double bond by an electrophile (like I⁺ from iodine), followed by the intramolecular attack of the tethered nucleophile. This can proceed via different pathways, such as 5-exo or 6-endo cyclizations, depending on the length and nature of the linker. nih.gov

Furthermore, the pyrimidinone scaffold itself can participate in annulation reactions to form fused systems like pyrido[2,3-d]pyrimidines. jocpr.com These reactions often involve an electrophilic attack on the electron-rich C5 position of the pyrimidine ring, which is activated by electron-donating groups, followed by a cyclization step. jocpr.com While the hydroxyvinyl group is not a classical electron-donating group, its presence modifies the electronic properties of the ring and could be leveraged in designing specific cyclization strategies.

The tautomerism of the pyrimidin-4(3H)-one ring is another critical aspect influencing its reactivity. The compound exists in an equilibrium between the keto (pyrimidin-4(3H)-one) and enol (pyrimidin-4-ol) forms. thieme-connect.denih.gov Computational studies on similar systems have shown that the keto form is generally more stable. nih.gov The specific tautomeric form present under reaction conditions can dictate the course of a chemical transformation, affecting, for example, N- versus O-alkylation.

Strategies for Scaffold Diversification and Library Synthesis (focus on chemical transformations for compound libraries)

The structural features of this compound make it an attractive scaffold for the synthesis of diverse compound libraries. Strategies for diversification can target the vinyl group, the pyrimidinone core, or a combination of both, allowing for systematic exploration of the surrounding chemical space. nih.gov

A primary strategy for scaffold diversification is to exploit the reactivity of the vinyl group as a Michael acceptor. wikipedia.orgnih.gov This allows for the introduction of a wide array of substituents by reacting the parent scaffold with libraries of nucleophiles. This approach is highly amenable to parallel synthesis and the generation of large compound libraries. The resulting products would feature a modified side chain at the 2-position, introducing diverse functional groups and physicochemical properties.

Below is an interactive table outlining potential diversification reactions based on Michael addition.

Nucleophile ClassExample NucleophileReaction ConditionResulting Substructure
ThiolsCysteine ethyl esterBasic (e.g., Et3N)-CH(S-CH₂CH(NH₂)CO₂Et)CH₃
AminesPiperidineAcidic or neutral-CH(N(CH₂)₅)CH₃
AlcoholsMethanolAcidic (photoirradiation)-CH(OCH₃)CH₃
Carbon NucleophilesDiethyl malonateBasic (e.g., NaOEt)-CH(CH(CO₂Et)₂)CH₃

A second diversification strategy involves using the vinyl group in cycloaddition reactions . For example, a Diels-Alder reaction with a suitable diene could be employed to construct a six-membered ring fused to the pyrimidine core, leading to more complex polycyclic scaffolds. This opens up avenues to novel chemical entities with rigid three-dimensional structures.

Thirdly, the pyrimidinone core itself offers multiple handles for modification. N-alkylation or N-arylation at the N3 position is a common transformation for pyrimidinones. This can be achieved by reacting the scaffold with a library of alkyl or aryl halides under basic conditions. This modification can influence the compound's solubility, lipophilicity, and hydrogen bonding capacity.

Finally, these strategies can be combined in a combinatorial fashion to rapidly generate extensive libraries. For instance, a library of N3-alkylated pyrimidinones could be synthesized first, followed by a parallel Michael addition reaction on the vinyl group with a library of thiols. This two-dimensional combinatorial approach allows for the creation of a large and highly diverse set of molecules from a smaller number of starting materials, which is a cornerstone of modern medicinal chemistry and drug discovery. nih.govresearchgate.net The synthesis of pyrimidine-focused DNA-encoded libraries (DELs) often relies on such robust and versatile chemical transformations, where a core scaffold is systematically elaborated with diverse building blocks. nih.govrsc.org

Future Directions in the Academic Research of 2 2 Hydroxyvinyl Pyrimidin 4 3h One

Development of Novel and Sustainable Synthetic Methodologies for Derivatives

Future synthetic research concerning 2-(2-Hydroxyvinyl)pyrimidin-4(3H)-one and its derivatives will increasingly prioritize sustainability and efficiency. The principles of green chemistry are expected to guide the development of new synthetic protocols, moving away from traditional methods that often require harsh conditions or hazardous materials.

Key areas of focus will include:

Multicomponent Reactions (MCRs): Expanding the scope of MCRs, such as the Biginelli reaction, will be crucial. acs.orgderpharmachemica.com These reactions, which combine three or more reactants in a single step to form a complex product, offer high atom economy and procedural simplicity. Research will aim to adapt MCRs for the synthesis of complex this compound analogs, potentially using novel starting materials to introduce diverse functional groups.

Novel Catalytic Systems: The exploration of advanced catalysts is a significant frontier. This includes the use of copper- and iridium-based catalysts, which have shown promise in the formation of pyrimidine (B1678525) rings through annulation reactions. nih.govmdpi.comrsc.org Future work will likely involve developing more robust, reusable, and environmentally benign catalysts, such as nanocatalysts or metal-organic frameworks (MOFs), to drive reactions under milder conditions. researchgate.net

Alternative Energy Sources: The use of microwave irradiation and solvent-free ("neat") reaction conditions represents a significant move towards sustainable synthesis. mdpi.comresearchgate.net These techniques can dramatically reduce reaction times, improve yields, and eliminate the need for volatile organic solvents, thus minimizing environmental impact. researchgate.net Future studies will focus on optimizing these methods for the specific synthesis of this compound derivatives. researchgate.net

Sustainable ApproachObjectiveKey AdvantagesRelevant Research Area
Multicomponent Reactions (e.g., Biginelli)Synthesize complex analogs in a single step.High atom economy, reduced waste, operational simplicity. derpharmachemica.comCombinatorial chemistry, library synthesis.
Advanced Catalysis (e.g., Nanocatalysts, MOFs)Improve reaction efficiency and selectivity under mild conditions.Reusability, high activity, environmental compatibility. researchgate.netHeterogeneous catalysis, green chemistry.
Solvent-Free and Microwave-Assisted SynthesisReduce or eliminate the use of hazardous solvents and decrease energy consumption.Faster reaction rates, higher yields, cleaner product profiles. mdpi.comresearchgate.netProcess chemistry, sustainable technology.

Advanced Spectroscopic and Structural Characterization Techniques for Complex Analogs

As derivatives of this compound become more structurally complex, their characterization will demand the integration of sophisticated analytical techniques beyond routine NMR and mass spectrometry. asianpubs.orghilarispublisher.com The goal is to obtain a complete and unambiguous understanding of not just the chemical structure, but also the three-dimensional architecture and intermolecular interactions.

Future research will increasingly rely on:

Single-Crystal X-ray Diffraction: This technique remains the gold standard for determining the precise 3D structure of crystalline solids. For complex analogs of this compound, it will be indispensable for confirming stereochemistry, identifying conformational preferences, and analyzing supramolecular assemblies and packing motifs in the solid state. mdpi.com

Computational Chemistry Integration: The synergy between experimental spectroscopy and computational modeling is a powerful approach. Quantum mechanical methods like Density Functional Theory (DFT) will be used to predict NMR chemical shifts, vibrational frequencies (IR), and electronic transitions (UV-Vis). rsc.org Comparing these theoretical spectra with experimental data provides a deeper validation of the proposed structure.

Advanced Non-Covalent Interaction Analysis: Computational tools such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index will be employed to study the nature and strength of subtle intermolecular forces like hydrogen bonds, halogen bonds, and π-stacking. rsc.org This is critical for understanding crystal packing, protein-ligand binding, and the properties of materials derived from these pyrimidinones (B12756618).

In-depth Mechanistic Understanding of Complex Chemical Transformations

A fundamental understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and discovering new transformations. For reactions involving the this compound scaffold, future academic research will move beyond simply reporting synthetic outcomes to elucidating the precise pathways through which these transformations occur.

Key research directions will include:

Combined Experimental and Computational Probes: Mechanistic studies will increasingly utilize a dual approach. Experimental techniques, such as kinetic analysis, isotopic labeling, and the isolation or trapping of reaction intermediates, will provide empirical evidence. umich.edu These findings will be complemented by high-level computational studies (e.g., DFT) to map potential energy surfaces, identify transition states, and calculate activation barriers, thereby providing a molecular-level picture of the reaction pathway. mdpi.com

Elucidating Complex Reaction Cascades: Many modern synthetic methods for heterocyclic compounds involve complex cascade or domino reactions where multiple bonds are formed in a single operation. nih.gov Future research on derivatives of this compound will focus on dissecting these intricate sequences to understand the factors that control regioselectivity and stereoselectivity, enabling more rational and predictable synthetic design.

Studying Tautomeric Equilibria: Like many pyrimidinones, this compound and its analogs can exist in different tautomeric forms. Understanding the factors that govern this equilibrium (e.g., solvent, pH, substitution pattern) is crucial, as different tautomers can exhibit distinct reactivity and biological activity. Advanced spectroscopic and computational methods will be applied to quantify and predict tautomeric preferences.

Exploration of New Chemical Reactivity Pathways and Synthetic Utility

The this compound scaffold is not merely a synthetic target but also a versatile building block for constructing more elaborate molecular architectures. Future research will focus on exploring the latent reactivity of this core and its derivatives to expand their utility in organic synthesis.

Anticipated areas of investigation include:

Scaffold for Fused Heterocycles: The pyrimidinone ring is an excellent platform for annulation reactions to create fused polycyclic systems. Research will target the synthesis of novel fused heterocycles such as pyrido[2,3-d]pyrimidines, thieno[2,3-d]pyrimidines, and pyrazolo[3,4-d]pyrimidines, which are prominent scaffolds in medicinal chemistry. nih.govnih.govnih.gov

Late-Stage Functionalization: Developing methods for the selective modification of the this compound core after its initial synthesis is a key goal. This allows for the rapid generation of a diverse library of analogs from a common intermediate, which is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov

Development of Novel One-Pot Procedures: Designing innovative one-pot and tandem reactions that utilize this compound or its precursors will continue to be a major theme. nih.govnih.gov These processes, which combine multiple synthetic steps without isolating intermediates, enhance efficiency and are well-suited for creating molecular complexity from simple starting materials. derpharmachemica.com

Application of Machine Learning and Artificial Intelligence for Predicting Chemical Behavior and Optimized Synthesis Routes

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. For a compound class like pyrimidinones, these computational tools offer powerful new ways to accelerate discovery and optimization. youtube.com

Future research will leverage AI and ML in the following areas:

Predictive Modeling of Properties: Machine learning algorithms, trained on datasets of known pyrimidine derivatives, can be used to build models that predict various properties of new, unsynthesized analogs of this compound. researchgate.net These properties can range from physicochemical characteristics (solubility, stability) to biological activities or performance in materials applications, such as corrosion inhibition. researchgate.net This predictive capability allows researchers to prioritize the synthesis of the most promising candidates.

Retrosynthetic Analysis and Pathway Optimization: AI-powered tools can analyze a target molecule, such as a complex derivative of this compound, and propose multiple viable synthetic routes. These systems learn from the vast repository of known chemical reactions to suggest novel and efficient pathways that a human chemist might overlook.

Reaction Condition Optimization: ML models can predict the optimal conditions (e.g., catalyst, solvent, temperature, reaction time) to maximize the yield of a specific reaction. By analyzing data from previous experiments, these models can guide experimental design, reducing the amount of trial-and-error required and saving significant time and resources.

AI/ML ApplicationFunctionImpact on Research
Property PredictionForecasts biological activity, physicochemical properties, or material performance. researchgate.netPrioritizes synthesis of high-potential molecules; reduces unnecessary experiments.
RetrosynthesisProposes novel and efficient synthetic pathways to a target molecule.Accelerates the design of synthetic strategies; uncovers non-intuitive routes.
Reaction OptimizationSuggests optimal reaction conditions (catalyst, solvent, temperature) for maximum yield.Minimizes empirical optimization; improves resource efficiency and reproducibility.

Q & A

Q. Yield Optimization Strategies :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates.
  • Catalyst loading : Adjust Pd catalyst ratios (e.g., 5 mol% Pd(PPh₃)₄) to balance cost and efficiency.
  • Temperature control : Higher temperatures (80–100°C) improve reaction kinetics but may degrade sensitive substituents.

Advanced: How do electronic and steric effects of substituents influence reaction pathways in pyrimidinone synthesis?

Answer:
Substituents dictate regioselectivity and cyclization modes. For instance:

  • Electron-donating groups (EDGs) on aryl rings promote 6-endo cyclization by stabilizing transition states through resonance (e.g., phenyl-directed closure in ) .
  • Steric hindrance from bulky groups (e.g., tert-butyl) reduces yields in cross-coupling reactions (e.g., 19% yield for 2-tert-butylamino derivatives vs. 23% for smaller isopropyl groups) .

Q. Methodological Insight :

  • Computational tools (DFT calculations) predict substituent effects on transition-state energetics.
  • Substituent polarity can be tuned using Hammett parameters to guide reaction design.

Basic: What analytical techniques are critical for characterizing pyrimidinone derivatives?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns proton environments (e.g., δ 10.43 ppm for NH in thieno[3,2-d]pyrimidinones) and confirms ring substitution patterns .
  • HRMS : Validates molecular formulas (e.g., [M + H]+ m/z 400.1914 for C19H26N7OS derivatives) .
  • Melting Point (MP) : Detects purity (e.g., MP 277–279°C for alkynyl-substituted derivatives) .

Q. Data Interpretation Tips :

  • Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or ChemDraw).
  • Use HRMS isotopic patterns to confirm halogen presence (e.g., Cl/Br).

Advanced: How can computational modeling resolve contradictions in reaction outcomes or biological activity data?

Answer:

  • Molecular docking : Predicts binding affinities of pyrimidinones to biological targets (e.g., antimicrobial enzymes) by simulating ligand-receptor interactions .
  • QSAR models : Correlate substituent electronic properties (e.g., logP, polar surface area) with bioactivity trends. For example, electron-withdrawing groups (EWGs) may enhance antimicrobial potency by increasing membrane permeability .

Case Study :
Contradictory antimicrobial results for similar derivatives ( vs. 4) can arise from solubility differences. MD simulations assess solvation effects to rationalize discrepancies.

Basic: What are common pitfalls in interpreting spectroscopic data for pyrimidinone derivatives?

Answer:

  • Tautomerism : The 4(3H)-one moiety can tautomerize, causing split peaks in NMR (e.g., keto-enol equilibrium) .
  • Solvent artifacts : DMSO-d6 may induce shifts for acidic protons (e.g., NH at δ 10–12 ppm) .

Q. Mitigation Strategies :

  • Record NMR at multiple temperatures to identify dynamic equilibria.
  • Use deuterated solvents with low polarity (e.g., CDCl₃) for non-acidic derivatives.

Advanced: How can reaction conditions be tailored to improve regioselectivity in heterocyclic ring formation?

Answer:

  • Directing groups : Use ortho-substituted aryl rings to guide cyclization (e.g., 4-methylpiperazinyl groups in promote 5-exo closure) .
  • Catalyst choice : Pd(OAc)₂ with bulky ligands (XPhos) enhances selectivity in cross-couplings by stabilizing sterically hindered intermediates .

Q. Table 1: Substituent Effects on Reaction Outcomes

SubstituentReaction TypeYield (%)Reference
4-MethylpiperazinylPd-catalyzed coupling19
IsopropylReductive amination32
Phenyl (EDG)6-endo cyclization45

Basic: What safety considerations are critical when handling pyrimidinone derivatives?

Answer:

  • Toxicology : Derivatives with nitro groups (e.g., 6-nitro in ) require handling in fume hoods due to mutagenic potential .
  • Solvent hazards : Avoid DMF in open systems (teratogenic) ; use ethanol or water for recrystallization.

Q. Protocol :

  • Follow OSHA HCS2012 guidelines for PPE (gloves, goggles) and waste disposal .

Advanced: What strategies validate the biological activity of pyrimidinone derivatives while minimizing false positives?

Answer:

  • Counter-screening : Test against non-target enzymes (e.g., human kinases) to assess selectivity .
  • Dose-response curves : Use IC₅₀ values to differentiate true inhibitors from assay artifacts (e.g., aggregation-based inhibition) .

Example :
For antimicrobial studies (), confirm activity via time-kill assays and compare with positive controls (e.g., ciprofloxacin).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.